molecular formula C19H16N4O5S B3311648 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide CAS No. 946272-33-9

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide

Cat. No. B3311648
CAS RN: 946272-33-9
M. Wt: 412.4 g/mol
InChI Key: RTDDLGGZUMUHCM-UHFFFAOYSA-N
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Description

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Analgesic Applications

This compound, being a derivative of pyridazin-3(2H)-one, has shown potential in the field of pain management . Certain derivatives have demonstrated significant analgesic activity, which could make them useful in the development of new pain relief medications .

Anti-Inflammatory Applications

The compound has shown promise in the field of anti-inflammatory drugs . It has been found to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation . This could potentially lead to the development of new anti-inflammatory medications with fewer side effects than current options .

Non-Ulcerogenic Applications

In addition to its analgesic and anti-inflammatory properties, this compound has also demonstrated non-ulcerogenic properties . This means it could potentially be used to develop medications that provide pain relief and reduce inflammation without causing ulcers, a common side effect of many nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antidepressant Applications

Pyridazine and pyridazinone derivatives, such as the compound , have shown a wide range of pharmacological activities, including antidepressant effects . This suggests potential applications in the treatment of mood disorders .

Antihypertensive Applications

These compounds have also demonstrated antihypertensive effects, indicating potential use in the management of high blood pressure .

Anticancer Applications

The compound’s potential anticancer properties are another area of interest . While more research is needed, the initial findings suggest that it could be used in the development of new cancer treatments .

properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-2-29(27,28)18-11-10-16(21-22-18)13-6-5-7-14(12-13)20-19(24)15-8-3-4-9-17(15)23(25)26/h3-12H,2H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDDLGGZUMUHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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